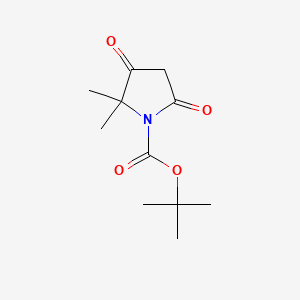

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-8(14)6-7(13)11(12,4)5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXXNFZYMOMJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(=O)N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856723 | |

| Record name | tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352723-48-8 | |

| Record name | tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate CAS number 1352723-48-8

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate (CAS 182352-59-6), a versatile heterocyclic building block in medicinal chemistry and organic synthesis. Due to ambiguity surrounding the initially requested CAS number 1352723-48-8, this guide focuses on the well-documented and structurally related tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. This document details its synthesis, physicochemical properties, spectroscopic characterization, and key chemical transformations. Furthermore, it explores the significance of the pyrrolidine-2,4-dione scaffold in the design and development of novel therapeutic agents, providing researchers, scientists, and drug development professionals with a thorough understanding of its synthetic utility and potential applications.

Introduction: A Versatile Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its five-membered saturated structure provides a three-dimensional framework that is advantageous for exploring chemical space in drug design.[2] Among the various derivatives of pyrrolidine, the pyrrolidine-2,4-dione core has emerged as a particularly valuable building block. This moiety is present in a range of biologically active compounds, exhibiting antimicrobial, antineoplastic, and anti-inflammatory properties.[1][3]

tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate, also known as 1-Boc-pyrrolidine-2,4-dione, is an N-protected derivative that offers significant advantages in multi-step syntheses. The tert-butoxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions and can be readily removed when desired, allowing for further functionalization of the nitrogen atom. The diketone functionality and the acidic methylene protons at the C3 position make this molecule a versatile precursor for a wide array of chemical modifications, including alkylations, condensations, and the introduction of various pharmacophores.

This guide will delve into the synthesis, characterization, and reactivity of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, providing a foundation for its application in the synthesis of complex molecular architectures with therapeutic potential.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in research and development. This section outlines the key characteristics of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 182352-59-6 | [4] |

| Molecular Formula | C₉H₁₃NO₄ | [4] |

| Molecular Weight | 199.20 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 169 °C (decomposes) | [5] |

| Boiling Point (Predicted) | 360.7 ± 35.0 °C | [5] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 10.78 ± 0.20 | [5] |

| XLogP3 | 0.6 | [4] |

| Storage | 2-8°C, sealed in a dry area | [4] |

Spectroscopic Data

While a comprehensive set of publicly available, peer-reviewed spectra for this specific compound is limited, the following table summarizes expected spectroscopic characteristics based on its structure and data from similar compounds.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), and the two methylene groups of the pyrrolidine ring (multiplets). The presence of keto-enol tautomerism can lead to more complex spectra. |

| ¹³C NMR | Resonances for the carbonyl carbons of the dione and the Boc-group, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons of the pyrrolidine ring. |

| IR (Infrared) | Strong absorption bands for the C=O stretching of the dione and the urethane carbonyl of the Boc group (typically in the 1680-1750 cm⁻¹ region).[6] C-H stretching and bending vibrations will also be present. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (199.0844 g/mol ).[4] |

Synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate

Synthetic Workflow

The following diagram illustrates a plausible synthetic route, which is an adaptation of the synthesis of the corresponding piperidine derivative.

Caption: Synthetic workflow for tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate.

Detailed Experimental Protocol (Adapted)

This protocol is an adaptation from the synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate and should be optimized for the synthesis of the pyrrolidine analog.[7]

Step 1: Acylation of Meldrum's Acid

-

To a solution of N-Boc-β-alanine (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under a nitrogen atmosphere, add Meldrum's acid (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (1.5 equivalents).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion, wash the reaction mixture with an aqueous solution of potassium bisulfate (KHSO₄).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acylated intermediate.

Step 2: Cyclization and Product Formation

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethyl acetate (EtOAc).

-

Heat the solution at reflux for several hours to induce cyclization and the elimination of acetone and carbon dioxide.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the solution and reduce the solvent volume under vacuum.

-

Allow the product to crystallize, potentially at a reduced temperature (e.g., 4 °C).

-

Collect the solid product by filtration and wash with a cold solvent to afford tert-butyl 2,4-dioxopyrrolidine-1-carboxylate.

Chemical Reactivity and Synthetic Applications

The pyrrolidine-2,4-dione core is a rich platform for a variety of chemical transformations, primarily leveraging the reactivity of the dicarbonyl system and the acidic methylene protons at the C3 position.

Reactivity Profile

The key reactive sites of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate are illustrated below.

Caption: Key reactive sites of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate.

Key Chemical Transformations

-

Alkylation: The acidic protons at the C3 position can be removed by a suitable base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of diverse substituents at this position.

-

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base, to form α,β-unsaturated products.[8] This reaction is a powerful tool for carbon-carbon bond formation.

-

Reactions with Amines and Hydrazines: The C4 carbonyl group can react with amines and hydrazines to form enaminones and hydrazones, respectively. These products can serve as intermediates for the synthesis of more complex heterocyclic systems.[9]

-

Boc-Deprotection: The tert-butoxycarbonyl protecting group can be efficiently removed using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield the free secondary amine. This allows for subsequent N-acylation, N-alkylation, or other modifications at the nitrogen atom.

Application in the Synthesis of Bioactive Molecules

The pyrrolidine-2,4-dione scaffold is a key component in a variety of compounds with demonstrated biological activity. Its ability to be functionalized at multiple positions allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Caption: Synthetic utility in generating diverse bioactive scaffolds.

Derivatives of pyrrolidine-2,4-diones have been investigated for their potential as:

-

Antimicrobial Agents: Functionalization of the pyrrolidine-2,4-dione core has led to the discovery of compounds with activity against Gram-positive bacteria.[3]

-

Antineoplastic Agents: The scaffold has been incorporated into molecules screened for anticancer activity.[3]

-

Enzyme Inhibitors: The structural features of this heterocyclic system make it an attractive starting point for the design of various enzyme inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. The following information is based on available Material Safety Data Sheets (MSDS).

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

-

Personal Protective Equipment (PPE): Use of a lab coat, safety glasses, and chemical-resistant gloves is mandatory. Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures: In case of skin contact, wash with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical attention.[11]

Conclusion

tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the multiple reactive sites within its structure, allows for the creation of a diverse range of complex molecules. The Boc-protected nitrogen and the reactive dicarbonyl system provide chemists with a powerful tool for the construction of novel heterocyclic compounds with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, intended to support researchers and scientists in leveraging this important synthetic intermediate in their work.

References

-

el-Dine, S. A., Kassem, M. G., Soliman, F. S., Saudi, M. N., & Kader, O. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179–1193. [Link]

-

Organic Syntheses Procedure. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Retrieved from [Link]

-

Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(15), 2331-2336. [Link]

-

Angene Chemical. (n.d.). tert-butyl 2,4-dioxopyrrolidine-1-carboxylate|182352-59-6. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Hassan, G. S., & Abdel-Wahab, B. F. (2012). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][3][5][12]triazol-4(2H,4H)ones. Journal of Heterocyclic Chemistry, 49(4), 844-849. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249673. [Link]

-

Wikipedia contributors. (2023, December 1). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

-

Capot Chemical. (2025, December 13). MSDS of 2,4-Dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Clark, J. (2023, November). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. echemi.com [echemi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 845267-78-9|tert-Butyl 2,4-dioxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 11. capotchem.com [capotchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and applications of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate. Known in shorthand as N-Boc-2,2-dimethylsuccinimide, this compound is a valuable intermediate in organic synthesis, particularly within the domains of medicinal chemistry and drug development. Its unique architecture, featuring a gem-dimethylated succinimide core and a strategically important N-Boc protecting group, offers chemists a versatile scaffold for constructing complex molecular entities. This document will elucidate the compound's structural features through spectroscopic analysis, detail its synthesis and chemical reactivity, and explore its utility as a building block in modern drug discovery.

Nomenclature and Physicochemical Properties

The systematic IUPAC name for this compound is tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate. It is also commonly referred to as N-Boc-2,2-dimethylsuccinimide. The presence of the tert-butoxycarbonyl (Boc) group is central to its utility, providing a stable yet readily cleavable protecting group for the nitrogen atom.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 150280-36-5 |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C, Sealed in dry conditions[1] |

| Hydrogen Bond Donors | 0[2] |

| Hydrogen Bond Acceptors | 4[2] |

| Rotatable Bond Count | 2[2] |

| Topological Polar Surface Area | 63.7 Ų[2] |

Core Molecular Architecture

The structure of N-Boc-2,2-dimethylsuccinimide is defined by three key functional components:

-

Pyrrolidine-3,5-dione (Succinimide) Core: This five-membered heterocyclic ring contains two carbonyl groups, rendering it an imide. The cyclic imide structure is a common motif in pharmacologically active compounds and provides a rigid scaffold.

-

C2 Gem-Dimethyl Group: The two methyl groups at the C2 position introduce significant steric bulk. This feature is often exploited in drug design to enforce specific conformations, enhance metabolic stability by blocking potential sites of oxidation, or improve binding affinity by filling hydrophobic pockets in target proteins.

-

N-tert-butoxycarbonyl (Boc) Group: The Boc group is one of the most widely used nitrogen-protecting groups in organic synthesis. Its stability under a wide range of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation) and its selective removal under acidic conditions make it exceptionally valuable.[3] The carbonyl oxygen of the Boc group can act as a nucleophile, facilitating its cleavage via the formation of a stable tert-butyl carbocation.[3]

Spectroscopic Signature for Structural Verification

The confirmation of the molecular structure of N-Boc-2,2-dimethylsuccinimide relies on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Observation | Interpretation |

| ¹H NMR | Singlet, ~1.5 ppm (9H) | tert-butyl protons of the Boc group |

| Singlet, ~1.4 ppm (6H) | Gem-dimethyl protons at C2 | |

| Singlet, ~2.9 ppm (2H) | Methylene protons at C4 | |

| ¹³C NMR | ~175-180 ppm (2 signals) | Carbonyl carbons (C3, C5) |

| ~150 ppm | Carbonyl carbon of the Boc group | |

| ~83 ppm | Quaternary carbon of the Boc group | |

| ~45 ppm | Quaternary carbon at C2 | |

| ~35 ppm | Methylene carbon at C4 | |

| ~28 ppm (1 signal) | tert-butyl methyl carbons | |

| ~24 ppm (1 signal) | Gem-dimethyl carbons | |

| IR (cm⁻¹) | ~1770, ~1700 cm⁻¹ | Asymmetric and symmetric C=O stretching of the imide |

| ~1740 cm⁻¹ | C=O stretching of the Boc carbamate | |

| ~2980 cm⁻¹ | C-H stretching of alkyl groups | |

| Mass Spec. | [M+Na]⁺ expected | Molecular ion peak corresponding to C₁₁H₁₇NO₄Na |

Note: Exact chemical shifts (ppm) and vibrational frequencies (cm⁻¹) may vary depending on the solvent and instrument used.

Synthesis and Mechanistic Considerations

A common and efficient route for the synthesis of N-Boc-2,2-dimethylsuccinimide involves the reaction of 2,2-dimethylsuccinic anhydride with a suitable Boc-protected nitrogen source. A more versatile approach, however, starts from Meldrum's acid, which is known for its high reactivity in condensation reactions.[4]

A plausible synthetic pathway involves the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (a derivative of Meldrum's acid and acetone) with tert-butyl isocyanide in the presence of an alcohol.[4] This multi-component reaction strategy is efficient for constructing substituted pyrrolidine rings.

Caption: Synthesis workflow for substituted pyrrolidines.

Experimental Protocol: A Generalized Approach

Causality: The following protocol is a generalized representation based on established chemical principles for the synthesis of related structures. The choice of Meldrum's acid as a starting material is due to the acidity of its methylene protons, facilitating condensation with ketones like acetone.[4] The subsequent reaction with an isocyanide provides an efficient route to incorporate the nitrogen atom and build the heterocyclic ring.[4]

-

Step 1: Formation of the Alkylidene Meldrum's Acid.

-

Dissolve Meldrum's acid and a catalytic amount of a base (e.g., piperidine) in a suitable solvent like dichloromethane.

-

Add acetone dropwise and stir at room temperature. The reaction drives to completion due to the formation of a stable conjugated system.

-

Monitor by TLC until the starting material is consumed. The product, 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, can be isolated or used in situ.[5]

-

-

Step 2: Cyclization and Ring Formation.

-

To the solution from Step 1, add tert-butyl isocyanide and an alcohol (e.g., methanol or ethanol).

-

Heat the reaction mixture under reflux. The isocyanide undergoes a complex cascade of reactions with the alkylidene and the alcohol, ultimately leading to the formation of the desired pyrrolidine-dione ring structure.

-

Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the final product.

-

Chemical Reactivity and Applications in Drug Development

The utility of N-Boc-2,2-dimethylsuccinimide stems from the predictable reactivity of its functional groups, particularly the Boc-protecting group.

Deprotection of the N-Boc Group

The primary function of the Boc group is to mask the reactivity of the imide nitrogen. It can be selectively removed under mild acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[6][7]

Mechanism: The reaction is initiated by protonation of a carbonyl oxygen (either on the Boc group or the imide). This facilitates the departure of the tert-butyl group as a highly stable tert-butyl carbocation, which is then quenched to form isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to liberate the free secondary amine (or in this case, imide).

Caption: Role as a protected building block in synthesis.

Role as a Synthetic Building Block

The deprotected 2,2-dimethylsuccinimide scaffold is a valuable building block. The gem-dimethyl group provides a fixed steric element that can be crucial for biological activity. For example, in the development of quinolinone-based potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), extensive structure-activity relationship (SAR) studies often involve modifying steric and electronic properties to optimize potency and pharmacokinetics.[8] Introducing scaffolds like 2,2-dimethylsuccinimide allows for the systematic exploration of chemical space around a core pharmacophore.

Handling and Safety

While specific safety data for this exact compound is limited, related structures such as tert-butyl 2,4-dioxopyrrolidine-1-carboxylate are classified with GHS hazard statements indicating potential harm if swallowed and potential for skin and eye irritation.[1][2][9]

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Avoid inhalation of dust and direct contact with skin and eyes.[10][11]

-

Store in a tightly closed container in a cool, dry place as recommended.[10]

Conclusion

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate is a synthetically valuable molecule whose structure is ideally suited for applications in medicinal chemistry. The combination of a rigid, gem-dimethylated succinimide core and the versatile N-Boc protecting group provides researchers with a powerful tool for creating novel compounds with tailored properties. A thorough understanding of its molecular architecture, confirmed through standard spectroscopic methods, is key to leveraging its reactivity in the rational design and synthesis of next-generation therapeutics.

References

-

Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses Procedure. Available from: [Link]

-

ResearchGate. (2003). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. Synthetic Communications. Available from: [Link]

-

Chemsrc. (n.d.). tert-butyl 2,5-dioxopyrrolidine-1-carboxylate. Retrieved January 27, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. Synthetic Communications. Available from: [Link]

-

National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]

-

PubMed. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society. Available from: [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]

-

Capot Chemical. (n.d.). MSDS of 2,4-Dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved January 27, 2026, from [Link]

-

MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

-

Angene Chemical. (n.d.). tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. Retrieved January 27, 2026, from [Link]

-

PubMed. (2011). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. Journal of Medicinal Chemistry. Available from: [Link]

-

PubChem. (n.d.). N-Boc-N-methylethylenediamine. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). N-BOC-ethylenediamine. Retrieved January 27, 2026, from [Link]

Sources

- 1. tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate | 182352-59-6 [sigmaaldrich.com]

- 2. angenechemical.com [angenechemical.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 182352-59-6|tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. capotchem.com [capotchem.com]

An In-depth Technical Guide to tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate: A Versatile Building Block in Medicinal Chemistry

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a key heterocyclic building block in modern drug discovery. The guide will delve into its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this versatile scaffold in their own research endeavors.

A Note on Nomenclature

The compound requested, tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate, is not readily found in the scientific literature or chemical databases. The substitution pattern of a gem-dimethyl group at the 2-position and carbonyl groups at the 3- and 5-positions of a pyrrolidine ring is atypical. It is plausible that this name contains a typographical error. This guide will therefore focus on a closely related, well-documented, and commercially available analogue: tert-butyl 2,4-dioxopyrrolidine-1-carboxylate . This compound shares the core N-Boc protected dioxopyrrolidine scaffold and serves as an excellent illustrative example of the synthesis and utility of this class of molecules.

Introduction to Substituted Pyrrolidines in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its five-membered saturated structure provides an ideal platform for introducing three-dimensional diversity into drug candidates, which can lead to improved target affinity and selectivity.[1] The nitrogen atom of the pyrrolidine ring is a key feature, often serving as a point for substitution to modulate the compound's physicochemical properties, such as solubility and metabolic stability.[1]

tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate belongs to the family of N-protected heterocyclic ketones, which are valuable intermediates in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[2] The two carbonyl groups in the pyrrolidine ring provide multiple reactive sites for further functionalization, making this compound a versatile starting material for the synthesis of more complex molecules.

Physicochemical Properties of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate

A thorough understanding of the physicochemical properties of a starting material is crucial for successful reaction planning and execution. The key properties of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 182352-59-6 | [3][4][5] |

| Molecular Formula | C₉H₁₃NO₄ | [3][4][5] |

| Molecular Weight | 199.21 g/mol | |

| Appearance | Solid | [3] |

| Melting Point | 169 °C (decomposes) | [5] |

| Boiling Point (Predicted) | 360.7 ± 35.0 °C | [5] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 10.78 ± 0.20 | [5] |

| XLogP3 | 0.6 | [3] |

| Storage | 2-8°C, sealed in a dry area | [3][4] |

Synthesis of N-Boc-2,4-dioxopyrrolidine

The synthesis of N-protected 2,4-dioxopyrrolidines can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitably substituted acyclic precursor. The following is a representative synthetic workflow.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on the specific starting materials and available laboratory equipment.

Materials:

-

N-Boc-L-aspartic acid β-tert-butyl ester

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Activation and Cyclization:

-

To a solution of N-Boc-L-aspartic acid β-tert-butyl ester (1.0 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq) and DMAP (0.1 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in anhydrous THF and add this solution dropwise to a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2,4-dioxopyrrolidine-1-carboxylate.

-

Causality Behind Experimental Choices:

-

DCC and DMAP: DCC is a common coupling agent used to activate the carboxylic acid for intramolecular cyclization. DMAP acts as a catalyst to accelerate this process.

-

Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester, facilitating the intramolecular Dieckmann condensation to form the pyrrolidine ring.

-

Anhydrous Conditions: The reagents used, particularly sodium hydride, are sensitive to moisture. Therefore, anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are crucial for the success of the reaction.

Applications in Drug Discovery

The 2,4-dioxopyrrolidine scaffold is a versatile template for the development of a wide range of biologically active compounds. The presence of two carbonyl groups allows for selective functionalization to explore the chemical space around the core structure.

Signaling Pathway Modulation

Substituted pyrrolidines have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Caption: The role of the dioxopyrrolidine scaffold in a typical drug discovery pipeline.

Case Study: Development of Novel Enzyme Inhibitors

The 2,4-dioxopyrrolidine core can be elaborated to mimic the transition state of an enzymatic reaction or to interact with specific residues in the active site of a target protein. For instance, the introduction of a substituent at the 3-position can be achieved via alkylation or condensation reactions, leading to a library of compounds for screening against a panel of enzymes.

Conclusion

tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting point for the creation of diverse chemical libraries. A thorough understanding of its properties and reactivity, as outlined in this guide, will empower researchers to leverage this scaffold in the design and synthesis of the next generation of therapeutic agents.

References

-

PubChem. (n.d.). tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. Retrieved from [Link]

-

Angene Chemical. (n.d.). tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. Retrieved from [Link]

-

ChemRxiv. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Asymmetric (3 + 3) and (4 + 2) Annulation Reactions of 2,3-Dioxopyrrolidines with 3-Alkylidene Oxindoles to Construct Diverse Chiral Heterocyclic Frameworks. ACS Omega, 6(35), 22895–22905. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Chemical Neuroscience, 6(11), 1847–1853. Retrieved from [Link]

-

PubMed. (2004). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Journal of Medicinal Chemistry, 47(19), 4735-4743. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. Organic Chemistry Frontiers, 2(10), 1297-1300. Retrieved from [Link]

- Google Patents. (2013). Synthesis method for N-Boc-3-piperidone.

-

National Center for Biotechnology Information. (2013). Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters, 4(6), 564–569. Retrieved from [Link]

-

PubMed. (2004). Application of Diazocarbonyls in the Synthesis of Chemical Libraries. QSAR & Combinatorial Science, 23(9), 691-700. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334–1344. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 182352-59-6|tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

A Technical Guide to N-Boc Protected Dioxopyrrolidines: Nomenclature, Synthesis, and Applications

This technical guide is intended for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of N-Boc protected dioxopyrrolidines, a class of compounds with significant applications in medicinal chemistry and organic synthesis. We will begin by clarifying a point of potential confusion in the nomenclature of these compounds and then delve into their synthesis, properties, and key applications.

Addressing Nomenclature: The Case of "tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate"

A systematic search of chemical literature and commercial databases for "tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate" does not yield a recognized, stable chemical entity with this specific substitution pattern. The combination of gem-dimethyl substitution at the 2-position and carbonyl groups at the 3- and 5-positions of a pyrrolidine ring is structurally unusual.

It is likely that this name is a conflation of related, well-established chemical structures. This guide will therefore focus on the most relevant and widely used isomers and analogs, providing a clear framework for understanding their distinct properties and applications. The core structures we will discuss are N-Boc-pyrrolidine-2,4-dione and N-Boc-pyrrolidine-2,5-dione, as well as their substituted derivatives.

Key Isomers and Analogs: Structure and Identification

The positioning of the two carbonyl groups on the pyrrolidine ring fundamentally defines the chemical nature and reactivity of these molecules. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom, enhancing stability and enabling selective reactions.

Below is a table summarizing the key compounds that are often encountered in this chemical space.

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Boc-pyrrolidine-2,4-dione | tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate | 182352-59-6 | C₉H₁₃NO₄ | 199.21 |

| N-Boc-succinimide | tert-Butyl 2,5-dioxopyrrolidine-1-carboxylate | 41839-96-7 | C₉H₁₃NO₄ | 199.20 |

| Alkyl 1-tert-butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate | (Structure varies with alkyl group) | Not specified | Varies | Varies |

Structural Distinctions

The difference between a 2,4-dione and a 2,5-dione is critical. The 2,4-dione is a tautomeric β-dicarbonyl compound, existing in equilibrium with its enol form. This has significant implications for its reactivity, particularly in alkylation and acylation reactions at the C3 position. The 2,5-dione, a succinimide derivative, lacks this β-dicarbonyl system and its chemistry is dominated by the imide functionality.

Caption: Logical relationship between isomeric cores and their key chemical features.

Synthesis of N-Boc-Dioxopyrrolidines

The synthetic routes to these compounds are well-established, typically involving cyclization reactions of appropriately substituted amino acid precursors.

Synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate

A common laboratory-scale synthesis involves the Dieckmann condensation of an N-Boc protected amino ester.

Experimental Protocol:

-

Starting Material: N-Boc-glycine ethyl ester.

-

Acylation: The starting material is acylated with a suitable three-carbon electrophile, such as ethyl malonyl chloride, in the presence of a non-nucleophilic base like triethylamine.

-

Cyclization: The resulting diester is treated with a strong base (e.g., sodium ethoxide in ethanol) to induce an intramolecular Dieckmann condensation.

-

Workup and Purification: The reaction is quenched with a weak acid, and the product is extracted and purified, typically by column chromatography.

Caption: Workflow for the synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate.

Synthesis of tert-Butyl 2,5-dioxopyrrolidine-1-carboxylate

This compound, also known as N-Boc-succinimide, is typically prepared by reacting succinimide with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Reaction Setup: Succinimide is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).

-

Base Addition: A base, such as 4-dimethylaminopyridine (DMAP), is added to catalyze the reaction.

-

Boc₂O Addition: Di-tert-butyl dicarbonate is added, and the reaction is stirred at room temperature.

-

Workup and Purification: The solvent is removed in vacuo, and the product is purified by recrystallization or chromatography.

Applications in Drug Development and Organic Synthesis

N-Boc protected dioxopyrrolidines are versatile building blocks, primarily due to the reactivity of the dicarbonyl system and the lability of the Boc group under acidic conditions.

Scaffolds for Bioactive Molecules

The pyrrolidine-2,4-dione core is a privileged scaffold found in a number of natural products and synthetic compounds with a range of biological activities, including antibacterial, antiviral, and anticancer properties. The ability to functionalize the C3 position makes it a valuable starting point for the synthesis of compound libraries for high-throughput screening.

Precursors for Complex Heterocycles

The dicarbonyl functionality allows for a rich variety of subsequent chemical transformations. For example, they can undergo condensation reactions with hydrazines or hydroxylamines to form pyrazole or isoxazole-fused heterocyclic systems.

Use in Peptide Synthesis

While not as common as other coupling reagents, activated esters of N-Boc-succinimide can be used in peptide synthesis. The succinimidyl ester is a good leaving group, facilitating the formation of amide bonds.

Conclusion

While the specific chemical name "tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate" appears to be a misnomer, it points to a valuable and versatile class of N-Boc protected dioxopyrrolidines. A clear understanding of the distinct structures and reactivities of the 2,4-dione and 2,5-dione isomers is essential for their effective use in research and development. These compounds serve as important scaffolds and synthetic intermediates in the creation of complex molecules for medicinal chemistry and materials science.

References

-

tert-Butyl 2,5-dioxopyrrolidine-1-carboxylate (CAS 41839-96-7) , Chemsrc, [Link][1]

-

New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate... , Taylor & Francis Online, [Link][2]

-

Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione... , PubMed, [Link][3]

Sources

- 1. CAS#:41839-96-7 | tert-butyl 2,5-dioxopyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of N-Boc-Protected Dioxopyrrolidines

Foreword: This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, a representative molecule for N-Boc-protected succinimide systems. While the initial inquiry specified the 2,2-dimethyl derivative, a thorough search of scientific databases revealed a lack of publicly available experimental NMR data for that specific compound. Therefore, this guide focuses on the parent compound, which serves as an excellent and structurally relevant model. The principles, protocols, and interpretive logic detailed herein are directly applicable to a wide range of N-protected heterocyclic systems encountered in pharmaceutical and chemical research.

Introduction: The Structural Significance of N-Boc-Succinimides

tert-butyl 2,5-dioxopyrrolidine-1-carboxylate, commonly known as N-Boc-succinimide, is a vital reagent and structural motif in organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in peptide synthesis and medicinal chemistry, while the succinimide core is a versatile building block. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the definitive method for this purpose.[1]

This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of N-Boc-succinimide. We will dissect the rationale behind the observed chemical shifts and signal multiplicities, provide a field-proven experimental protocol for acquiring high-fidelity data, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted NMR Features

The structure of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate possesses a high degree of symmetry, which is the primary determinant of its simple and elegant NMR spectra.

Figure 1: Molecular structure of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate.

Key Structural Features & Predictions:

-

Succinimide Ring: A five-membered ring containing two equivalent methylene groups (CH₂) and two equivalent carbonyl groups (C=O). The two CH₂ groups are chemically and magnetically equivalent due to the plane of symmetry bisecting the N-C(O)Boc bond.

-

tert-Butoxycarbonyl (Boc) Group: Contains a carbonyl carbon, a quaternary carbon, and three equivalent methyl groups (CH₃). The nine protons of the three methyl groups are equivalent due to free rotation around the C-C bonds.

Based on this symmetry, we can predict:

-

¹H NMR: Two distinct signals are expected: one for the four protons of the two methylene groups and one for the nine protons of the three methyl groups.

-

¹³C NMR: Four distinct signals are expected: one for the two methylene carbons, one for the two succinimide carbonyl carbons, one for the nine methyl carbons (as a single signal), one for the quaternary carbon, and one for the Boc carbonyl carbon.

Analysis of ¹H NMR Data

The ¹H NMR spectrum provides a clear count of the distinct proton environments and their relative numbers.

Table 1: Summary of Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

|---|---|---|---|---|

| ~2.85 | Singlet (s) | 4H | -CH₂-CH₂- (Succinimide ring) | Protons are adjacent to electron-withdrawing carbonyl groups, causing a downfield shift from a typical alkane signal. The N-Boc group further enhances this effect. |

| ~1.50 | Singlet (s) | 9H | -C(CH₃)₃ (Boc group) | Protons are on methyl groups attached to a quaternary carbon, a typical upfield region. They are shielded and show no coupling. |

Expertise & Causality: The appearance of both signals as sharp singlets is a direct consequence of the molecule's structure.

-

Succinimide Protons (-CH₂-CH₂-): The protons on one methylene group are chemically identical to the protons on the other. Within a single methylene group, the two protons are also equivalent. Critically, there are no adjacent, non-equivalent protons to couple with, resulting in a singlet. The chemical shift value is consistent with that observed for the parent succinimide ring system.[2]

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons are all equivalent due to rapid bond rotation. They are separated from the ring protons by six bonds, including a nitrogen atom and a carbonyl group, preventing any observable long-range coupling. This results in a characteristic, intense singlet.

Analysis of ¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Standard spectra are proton-decoupled, meaning each unique carbon atom appears as a singlet.

Table 2: Summary of Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

|---|---|---|

| ~170.0 | C =O (Succinimide ring) | Carbonyl carbons are highly deshielded due to the double bond to electronegative oxygen and their sp² hybridization. |

| ~148.5 | C =O (Boc group) | This urethane-type carbonyl is also significantly downfield, though typically slightly upfield of imide carbonyls. |

| ~84.0 | -C (CH₃)₃ (Quaternary) | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom. |

| ~28.5 | -CH₂-C H₂- (Succinimide ring) | Methylene carbons adjacent to carbonyls are shifted downfield from standard alkane values. |

| ~27.8 | -C(C H₃)₃ (Methyl) | Methyl carbons of the Boc group appear in the typical aliphatic region. |

Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C spectra (two and five, respectively) perfectly matches the number of unique proton and carbon environments predicted from the molecular structure. This internal consistency is a hallmark of a correct structural assignment. The chemical shifts fall squarely within the expected ranges for their respective functional groups, providing further validation.[3]

Experimental Protocol: A Self-Validating System

This protocol ensures the acquisition of high-quality, reproducible NMR data for small molecules like N-Boc-succinimide.

A. Sample Preparation

-

Analyte Massing: Accurately weigh 10-15 mg of the purified compound for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial.[4] A higher concentration ensures a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[5]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its chemical inertness and ability to dissolve a wide range of organic compounds.

-

Dissolution & Filtration: Add the solvent to the vial and gently agitate until the sample is fully dissolved. To ensure spectral quality by removing particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The final solution height should be uniform (~4-5 cm).

-

Homogenization: Cap the NMR tube and invert it several times to ensure the solution is homogeneous. Inconsistent concentration can degrade the quality of the magnetic field shimming.[5]

B. NMR Data Acquisition

The following parameters are typical for a 500 MHz spectrometer and serve as a robust starting point.

Figure 2: Experimental workflow for NMR analysis.

Table 3: Recommended NMR Acquisition Parameters

| Parameter | ¹H Spectrum | ¹³C Spectrum | Rationale |

|---|---|---|---|

| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments. zgpg30 includes proton decoupling for simplified ¹³C spectra.[6] |

| Pulse Angle | 30-45 degrees | 30 degrees | A compromise between signal intensity and ensuring full relaxation for semi-quantitative results.[7] |

| Acquisition Time (AQ) | ~3-4 s | ~1.0-1.5 s | Sufficient time to capture the free induction decay (FID) for good resolution.[6] |

| Relaxation Delay (D1) | 2-5 s | 2 s | Allows protons to return to equilibrium, ensuring accurate integration. |

| Number of Scans (NS) | 8-16 | 1024-4096 | ¹³C is inherently less sensitive, requiring significantly more scans to achieve adequate signal-to-noise.[8] |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules.[9] |

Conclusion

The NMR spectroscopic analysis of tert-butyl 2,5-dioxopyrrolidine-1-carboxylate is a textbook example of how molecular symmetry dictates spectral simplicity. The presence of just two signals in the ¹H spectrum and five in the ¹³C spectrum provides an unambiguous fingerprint of the molecule, confirming its structure and purity. The protocols and interpretive principles outlined in this guide are foundational for any researcher working with protected amino acids, heterocyclic compounds, or other synthetic intermediates, providing a robust framework for achieving accurate and reliable structural characterization.

References

-

Chemsrc. tert-butyl 2,5-dioxopyrrolidine-1-carboxylate. Available at: [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Wróbel, K., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR-based Metabolomics in Systems Biology. Royal Society of Chemistry. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

SpectraBase. Succinimide. Available at: [Link]

-

University of Leicester. NMR Sample Preparation. Available at: [Link]

-

Boston University. Basic NMR Concepts. Chemical Instrumentation Center. Available at: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Pharmaceutical Sciences VII. SciSpace. Available at: [Link]

-

ChemSynthesis. tert-butyl 2,5-dioxo-1-pyrrolidinecarboxylate. Available at: [Link]

-

ChemSynthesis. tert-butyl 2,5-dioxo-1-pyrrolidinecarboxylate. Available at: [Link]

-

Kirsch, G., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? Molecules. Available at: [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Succinimide(123-56-8) 1H NMR spectrum [chemicalbook.com]

- 3. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. scispace.com [scispace.com]

- 9. sites.bu.edu [sites.bu.edu]

1H NMR spectrum of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate

Introduction: Elucidating Molecular Architecture through Magnetic Resonance

In the landscape of modern pharmaceutical research and organic synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a preeminent tool for providing detailed information about the structure and electronic environment of a molecule. This guide offers an in-depth analysis of the ¹H NMR spectrum of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate, a compound featuring a succinimide core, a gem-dimethyl substitution, and a crucial tert-butyloxycarbonyl (Boc) protecting group.

The Boc group is one of the most common protecting groups for amines in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1] Understanding the characteristic spectral signature of this and other functional groups within the target molecule is paramount for reaction monitoring, quality control, and final product verification. This whitepaper is designed for researchers, scientists, and drug development professionals, providing not just spectral data, but the underlying principles and experimental causality that inform the interpretation.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its distinct proton environments. The structure of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate contains three chemically non-equivalent sets of protons, each with a unique electronic environment that dictates its resonance frequency (chemical shift).

-

Protons A (9H): The nine equivalent protons of the tert-butyl group in the N-Boc moiety.

-

Protons B (6H): The six equivalent protons of the gem-dimethyl group at the C2 position of the pyrrolidine ring.

-

Protons C (2H): The two equivalent protons of the methylene (CH₂) group at the C4 position of the pyrrolidine ring.

Diagram: Proton Environments

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate into a clean, dry vial. b. Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. c. Gently vortex the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup and Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃. This step ensures field stability during the experiment. c. Tune and match the probe for the ¹H frequency. This maximizes the sensitivity of the instrument. d. Perform automated or manual shimming of the magnetic field. This crucial step optimizes the field homogeneity, resulting in sharp, well-resolved peaks. e. Set the acquisition parameters. A standard experiment would involve a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay (D1) of 1-2 seconds. f. Acquire the data over 16 to 32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum. b. Perform phase correction to ensure all peaks are in the positive absorptive phase. c. Apply a baseline correction to produce a flat baseline across the spectrum. d. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. e. Integrate the area under each of the three singlets to determine their relative proton ratios.

Conclusion: A Definitive Spectroscopic Signature

The ¹H NMR spectrum of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate provides an unambiguous and self-validating confirmation of its molecular structure. The presence of three distinct singlets with a precise integration ratio of 9:6:2, located at characteristic chemical shifts, serves as a unique fingerprint. This guide has detailed the theoretical basis for predicting this spectrum, outlined a rigorous experimental protocol for its acquisition, and provided the framework for its interpretation. For scientists engaged in fields where this or structurally related molecules are synthesized or utilized, this comprehensive understanding of its ¹H NMR characteristics is an indispensable asset for ensuring purity, confirming identity, and advancing research with confidence.

References

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Gao, H. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017–24026. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

Sources

13C NMR of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate

An In-depth Technical Guide to the ¹³C NMR of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate, a key heterocyclic building block in contemporary drug discovery and development. We will dissect the molecular architecture to predict the chemical shift for each unique carbon environment, grounded in the fundamental principles of NMR spectroscopy. This document offers a detailed rationale for signal assignment, a validated experimental protocol for data acquisition, and a summary of expected spectral data. The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to unambiguously characterize this molecule and its analogues, ensuring structural integrity in synthetic and medicinal chemistry workflows.

Introduction: The Structural Elucidation Challenge

The compound tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate belongs to a class of N-protected succinimide derivatives. These scaffolds are prevalent in medicinal chemistry, often serving as intermediates in the synthesis of complex bioactive molecules. The precise arrangement of its functional groups—a tert-butoxycarbonyl (Boc) protecting group, a gem-dimethyl substituted pyrrolidine ring, and an imide system—creates a unique electronic environment that must be rigorously verified.

¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique for this purpose. It provides a distinct signal for each chemically non-equivalent carbon atom, offering a direct fingerprint of the molecule's carbon skeleton.[1] Unlike ¹H NMR, the ¹³C spectrum typically spans a much wider chemical shift range (0-220 ppm), which minimizes signal overlap and allows for the clear resolution of individual carbon atoms, including quaternary centers that lack attached protons.[1] This guide explains the causality behind the expected ¹³C NMR spectrum, transforming it from a simple dataset into a tool for structural validation.

Molecular Architecture and Carbon Environments

To interpret the ¹³C NMR spectrum, we must first identify the unique carbon environments within the molecule. Due to molecular symmetry, the ten carbon atoms of the structure give rise to seven distinct signals.

Caption: Standardized workflow for ¹³C NMR data acquisition and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-50 mg of the title compound. The higher concentration is necessary due to the low natural abundance of the ¹³C isotope. [1] * Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its volatility and ability to dissolve a wide range of organic compounds. [2] * Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step compensates for any magnetic field drift.

-

Tune and match the probe for the ¹³C nucleus frequency (e.g., ~125 MHz on a 500 MHz ¹H instrument).

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Use a standard, broadband proton-decoupled pulse sequence. An inverse-gated decoupling sequence can be used if quantitative analysis is desired, as it suppresses the Nuclear Overhauser Effect (NOE). [3] * Set an appropriate relaxation delay (d1) of 2-5 seconds to allow for full relaxation of the carbon nuclei, especially the slow-relaxing quaternary carbons. [4] * Acquire a sufficient number of scans (e.g., 1024 to 4096) and average them to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, at the cost of a slight peak broadening.

-

Perform a Fourier Transform to convert the time-domain FID into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the solvent residual peak to its known value (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm). [2]

-

Conclusion

The ¹³C NMR spectrum of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate provides an unambiguous confirmation of its molecular structure. The predicted spectrum consists of seven distinct signals, each corresponding to a unique carbon environment. The downfield region is characterized by the three carbonyl signals, with the imide carbonyls resonating at a lower field than the carbamate carbonyl. The aliphatic region clearly resolves the quaternary, methylene, and methyl carbons of both the pyrrolidine ring and the Boc protecting group. By understanding the principles outlined in this guide, researchers can confidently assign the observed signals, verify the identity and purity of their synthesized material, and ensure the integrity of their drug development pipeline.

References

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

-

Hiraga, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

Succinimide - 13C NMR Chemical Shifts. SpectraBase. (n.d.). Retrieved from [Link]

-

tert-butyl 2,5-dioxopyrrolidine-1-carboxylate. Chemsrc. (n.d.). Retrieved from [Link]

-

Benzoic acid tert-butyl ester - 13C NMR Chemical Shifts. SpectraBase. (n.d.). Retrieved from [Link]

-

Vogt, M., et al. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. ResearchGate. Retrieved from [Link]

-

Synthesis of bitopic ligands based on fallypride. Perelman School of Medicine at the University of Pennsylvania. (2023). Retrieved from [Link]

-

2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls. Semantic Scholar. (2024). Retrieved from [Link]

-

13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. (n.d.). Retrieved from [Link]

-

13C NMR Spectroscopy. University of Regensburg. (n.d.). Retrieved from [Link]

-

Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Carbon-13 NMR Spectroscopy. YouTube. (2019). Retrieved from [Link]

-

Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. (2024). Retrieved from [Link]

-

Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. (n.d.). Retrieved from [Link]

-

(1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study. MDPI. (n.d.). Retrieved from [Link]

-

Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? ResearchGate. (2016). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (2019). Retrieved from [Link]

-

tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. Angene Chemical. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate

Foreword: Navigating the Analysis of a Novel Compound

To our fellow researchers, scientists, and drug development professionals, this guide delves into the mass spectrometric behavior of tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate. It is crucial to note that, as of the writing of this document, a definitive, publicly available chemical structure and corresponding experimental mass spectral data for this specific compound are not readily found in common chemical databases.

Therefore, this guide is constructed upon a proposed structure derived from the compound's IUPAC name. The subsequent analysis of its expected mass spectrometric fragmentation is a predictive exercise, grounded in established principles of mass spectrometry and data from analogous chemical structures. This approach is designed to provide a robust theoretical framework to guide the analysis of this, or structurally similar, novel compounds.

Introduction: Unveiling the Molecular Architecture

The molecule at the heart of our investigation, tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate, presents a unique combination of three key structural features: an N-Boc (tert-butoxycarbonyl) protecting group, a pyrrolidine-3,5-dione (succinimide) core, and a gem-dimethyl group at the C2 position. Each of these moieties contributes distinctively to the molecule's chemical properties and, consequently, to its behavior within a mass spectrometer.

Proposed Molecular Structure:

-

Molecular Formula: C₁₁H₁₇NO₄

-

Molecular Weight: 227.26 g/mol

-

Exact Mass: 227.1158

The N-Boc group is a prevalent protecting group in organic synthesis, particularly in peptide and medicinal chemistry, valued for its stability under a range of conditions and its facile, acid-labile removal.[1] The succinimide ring is a five-membered lactam that is a common structural motif in various biologically active compounds. The gem-dimethyl group at the C2 position introduces a quaternary carbon, which is expected to significantly influence the fragmentation pathways by directing bond cleavages.

Understanding the mass spectrometric fingerprint of this molecule is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in complex matrices during drug discovery and development processes.

Foundational Principles of Ionization and Fragmentation

Electrospray Ionization (ESI) is the most suitable ionization technique for this moderately polar molecule, as it is a "soft" ionization method that typically produces intact protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), minimizing in-source fragmentation.[2] Subsequent structural elucidation is achieved through tandem mass spectrometry (MS/MS), where the selected precursor ion is subjected to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation pattern.[3]

The fragmentation of the protonated molecule will be governed by the relative proton affinities of the different functional groups and the stability of the resulting fragment ions and neutral losses. The most likely sites of protonation are the carbonyl oxygens of the Boc group and the succinimide ring.

Predicted Fragmentation Pathways under ESI-MS/MS

The tandem mass spectrum of protonated tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate is anticipated to be dominated by fragmentation pathways originating from the labile N-Boc group and characteristic cleavages of the succinimide ring, influenced by the gem-dimethyl substitution.

Fragmentation of the N-Boc Group

The fragmentation of the tert-butoxycarbonyl group is a well-documented process and is expected to be a major contributor to the MS/MS spectrum.[4][5]

-

Loss of Isobutylene (C₄H₈, 56.06 Da): A primary and often base peak in the spectra of N-Boc protected compounds is the neutral loss of isobutylene, resulting from a McLafferty-type rearrangement. This yields a carbamic acid intermediate.

-

Loss of the Entire Boc Group (C₅H₉O₂, 101.06 Da): Subsequent or concerted loss of carbon dioxide (CO₂, 44.00 Da) from the carbamic acid intermediate, or direct cleavage of the N-C bond, leads to the deprotected succinimide ring.

-

Loss of tert-Butyl Radical (•C₄H₉, 57.07 Da): Cleavage of the O-C bond of the Boc group can result in the loss of a tert-butyl radical, though this is generally less favored in ESI-MS.

-

Loss of tert-Butanol (C₄H₁₀O, 74.07 Da): Under certain conditions, a neutral loss of tert-butanol can be observed.

Fragmentation of the 2,2-Dimethyl-3,5-dioxopyrrolidine Ring

The fragmentation of the succinimide core will be influenced by the gem-dimethyl group at the C2 position. Alpha-cleavage adjacent to carbonyl groups is a common fragmentation pathway for cyclic ketones and amides.[6]

-

α-Cleavage and Ring Opening: Following the loss of the Boc group, the protonated 2,2-dimethyl-3,5-dioxopyrrolidine can undergo α-cleavage adjacent to one of the carbonyl groups. The presence of the gem-dimethyl group is expected to favor cleavage of the C2-C3 bond, leading to a stable tertiary carbocation.

-

Loss of Carbon Monoxide (CO, 28.00 Da): Ring-opened intermediates can readily lose one or more molecules of carbon monoxide.

-

Loss of a Methyl Radical (•CH₃, 15.02 Da): The gem-dimethyl group can facilitate the loss of a methyl radical, leading to a stable fragment.

A Visual Representation of the Fragmentation Cascade

The interplay of these fragmentation pathways can be visualized as a logical workflow.

Caption: Predicted ESI-MS/MS fragmentation workflow for the protonated molecule.

Proposed Fragmentation Mechanisms and Key Fragment Ions